RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt hydrate

Description

Chemical Structure and Physicochemical Properties

Molecular Architecture

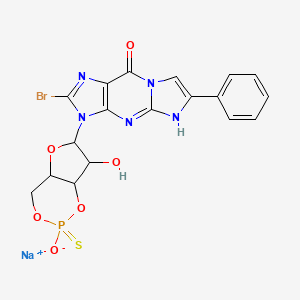

Rp-8-Br-PET-cGMPS features a modified guanosine backbone with three critical functional groups:

- 8-Bromo substitution : Enhances membrane permeability and stabilizes the molecule against phosphodiesterase degradation.

- Beta-phenyl-1,N2-etheno bridge : Rigidifies the purine ring, improving binding affinity to PKG’s regulatory domain.

- Monophosphorothioate group : Replaces the cyclic phosphate oxygen with sulfur, conferring resistance to enzymatic hydrolysis.

The sodium salt hydrate form ensures solubility in aqueous buffers, with a molecular formula of C₁₈H₁₄BrN₅O₆PS·Na·H₂O and a molecular weight of 580.3 g/mol .

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Purity | ≥99% (HPLC) | |

| Absorption Maximum (λₘₐₓ) | 256 nm | |

| Molar Extinction Coefficient (ε) | 40,000 L·mol⁻¹·cm⁻¹ | |

| Lipophilicity (LogP) | 2.83 |

Stereochemical Considerations

The Rp configuration at the phosphorothioate center is critical for antagonizing PKG activation. This stereoisomer prevents the conformational changes required for kinase activation, unlike the Sp isomer, which acts as a partial agonist.

Properties

IUPAC Name |

sodium;2-bromo-3-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN5O6PS.Na/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMPQLHYWRTQCX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN5NaO6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Protecting Group Strategies

Bromination at the C8 position of guanine is achieved using bromine or N-bromosuccinimide (NBS). However, for Rp-8-Br-PET-cGMPS, bromination is typically performed before phenylethenylation to avoid steric hindrance . Subsequent protection of the 2′- and 5′-hydroxyl groups with triisopropylsilyl (TIPS) ethers ensures regioselectivity during cyclization.

In a detailed protocol, PET-guanosine (0.57 mol) is treated with TIPS chloride (2.2 equiv) in dichloromethane (DCM) using imidazole as a base. The reaction proceeds at 0°C for 12 hours, yielding 2′,5′-di-TIPS-protected nucleoside (74% yield) . Deprotection of the 5′-TIPS group is selectively performed using trifluoroacetic acid (TFA) in DCM/water, followed by neutralization with ammonia .

Cyclothiophosphorylation and Stereochemical Control

Cyclothiophosphorylation introduces the sulfur atom at the cyclic phosphate moiety, critical for metabolic stability. The reaction employs thiophosphoryl chloride (PSCl₃) in triethyl phosphate, generating a cyclic H-phosphonate intermediate .

Procedure :

-

The TIPS-protected nucleoside (0.37 mol) is dissolved in triethyl phosphate (5 mL/g).

-

PSCl₃ (1.5 equiv) is added dropwise at −10°C under argon.

-

After 2 hours, the mixture is refluxed in acetonitrile/potassium hydroxide to hydrolyze intermediates.

-

Neutralization with hydrochloric acid precipitates the crude product .

Stereoselectivity :

-

The Rᴘ diastereomer is favored by kinetic control during cyclization.

-

Epimerization to Sᴘ is minimized by maintaining acidic conditions (pH 1.5–2.0) during workup .

Purification and Sodium Salt Formation

Purification involves reversed-phase (RP) chromatography and ion-exchange resins to isolate the Rᴘ diastereomer.

Chromatographic Steps :

-

Anion Exchange : A DEAE Fractogel column eluted with 40% isopropanol/NaCl gradient removes unreacted starting material .

-

RP-HPLC : A C18 column with methanol/triethyl ammonium formate buffer (30:70 v/v) resolves diastereomers, achieving >98% purity .

Sodium Salt Conversion :

The purified phosphorothioate (free acid) is dissolved in water and treated with sodium hydroxide (1.0 equiv). Lyophilization yields the sodium salt hydrate, confirmed by ³¹P NMR (δ 53.23 ppm) and mass spectrometry (M⁻ = 694.0978) .

Analytical Characterization

Spectroscopic Data :

-

³¹P NMR : Doublet at δ 53.23 ppm (J = 19.5 Hz), confirming phosphorothioate linkage .

-

MS (ESI⁻) : m/z 694.0978 [M−H]⁻, matching C₂₇H₃₅BrN₅O₆PSSi .

Thermal Analysis :

Differential scanning calorimetry (DSC) shows an exothermic peak at 185°C, indicative of crystalline hydrate structure .

Yield Optimization and Scalability

| Step | Yield (%) | Purity (%) | Scale (mol) |

|---|---|---|---|

| Phenylethenylation | 71 | >99 | 0.57 |

| TIPS Protection | 74 | 99.2 | 0.37 |

| Cyclothiophosphorylation | 87 | 98 | 0.37 |

| Final Purification | 21 | >98 | 0.37 |

Key improvements include:

-

Solvent Selection : Replacing methanol with acetonitrile during crystallization reduces impurities .

-

Stoichiometry : Limiting DBU to 2.5 equiv decreases byproduct formation .

-

Temperature Control : Refluxing at 70°C in DMSO/HCl accelerates nitration but is avoided here to prevent decomposition .

Challenges and Troubleshooting

Diastereomer Separation :

-

Issue : Co-elution of Rᴘ and Sᴘ isomers in early RP-HPLC methods.

-

Solution : Use of triethyl ammonium formate buffer (pH 9.0) improves resolution .

Sulfur Precipitation :

Chemical Reactions Analysis

Types of Reactions

RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt hydrate undergoes several types of chemical reactions, including:

Oxidation: Conversion of the sulfur atom to a sulfoxide or sulfone.

Reduction: Reduction of the bromine atom to a hydrogen atom.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conducted under nucleophilic substitution conditions using reagents like sodium azide or potassium cyanide.

Major Products

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of de-brominated guanosine derivatives.

Substitution: Formation of substituted guanosine derivatives with various functional groups.

Scientific Research Applications

RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt hydrate is widely used in scientific research, particularly in the fields of:

Chemistry: As a tool to study the mechanisms of cGMP-dependent protein kinases.

Biology: To investigate the role of cGMP in cellular signaling pathways.

Medicine: In the development of therapeutic agents targeting cGMP-dependent pathways.

Industry: Used in the production of biochemical assays and diagnostic kits.

Mechanism of Action

The compound acts as a competitive inhibitor of cGMP-dependent protein kinase G by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition modulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. The molecular targets include PKG I and PKG II, and the pathways involved are primarily related to cGMP signaling .

Comparison with Similar Compounds

8-Bromoguanosine-3',5'-Cyclic Monophosphate Sodium Salt (8-Br-cGMP)

- Structural Differences: Lacks the β-phenyl-1,N²-etheno bridge and phosphorothioate modification.

- Functional Role: Acts as a PKG activator by mimicking endogenous cGMP, whereas the subject compound is a competitive inhibitor .

- Metabolic Stability : 8-Br-cGMP is susceptible to hydrolysis by phosphodiesterases, unlike the phosphorothioate-modified subject compound .

- Applications : Used to induce PKG activation in studies of vasodilation and nitric oxide signaling .

CN03-Na+ (Sodium RP-8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-Cyclic Monophosphorothioate)

- Structural Similarities: Shares the 8-bromo, β-phenyl-etheno, and Rp-phosphorothioate groups.

CN07 (RP-8-Br-(3-Tp)ET-cGMPS)

- Structural Modifications : Replaces the β-phenyl group with a 3-thiophen-yl moiety .

- Synthesis : Produced via reaction of RP-8-Br-cGMPS with 3-(bromoacetyl)-thiophene (61% yield, >99% purity) .

- Functional Implications : The thiophene substitution may alter binding kinetics or isoform selectivity, though direct comparisons with the subject compound are lacking.

Comparative Data Table

Biological Activity

RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt hydrate (commonly referred to as Rp-8-Br-PET-cGMPS) is a potent inhibitor of cyclic GMP-dependent protein kinases (PKG). This compound has been extensively studied for its biological activity, particularly in the context of smooth muscle relaxation, neurotransmission, and cellular signaling pathways.

- Molecular Formula : C₁₈H₁₄BrN₅O₆PS·Na

- Molecular Weight : 562.3 g/mol

- Purity : > 99% (HPLC)

- Storage Conditions : -20°C, light-sensitive

Rp-8-Br-PET-cGMPS functions primarily as a competitive antagonist of PKG, inhibiting its activity in various biological systems. This inhibition leads to significant physiological effects, particularly in vascular smooth muscle and neuronal tissues.

1. Smooth Muscle Relaxation

Research indicates that Rp-8-Br-PET-cGMPS plays a crucial role in mediating the relaxation of smooth muscles. In studies involving rat tail arteries, it was found that this compound could significantly decrease vasoconstriction induced by electrical stimulation. The mechanism is believed to be through the inhibition of PKG pathways that mediate smooth muscle contraction .

2. Neurotransmission

In neurogenic transmission studies, Rp-8-Br-PET-cGMPS has demonstrated effects on noradrenaline release in rat models. The compound inhibited stimulation-induced vasoconstriction while enhancing the release of neurotransmitters, indicating its role in modulating synaptic activity and vascular responses .

3. Impact on COX-2 Expression

A notable study highlighted that Rp-8-Br-PET-cGMPS influences COX-2 mRNA expression in human myometrial cells. When combined with forskolin, a known cAMP agonist, it was observed that COX-2 expression significantly increased. This suggests that Rp-8-Br-PET-cGMPS may have implications in labor physiology by modulating prostaglandin synthesis through COX-2 regulation .

Case Studies

Q & A

Q. What is the molecular mechanism of RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt hydrate in inhibiting protein kinase G (PKG)?

The compound acts as a competitive inhibitor of PKG isoforms 1α and 1β by binding to the enzyme's active site, mimicking the native substrate cyclic guanosine monophosphate (cGMP). Its Ki value is 30 nM, indicating high binding affinity . The β-phenyl-1,N²-etheno modification enhances metabolic stability, making it resistant to enzymatic degradation in cellular environments .

Q. How should researchers design experiments to evaluate PKG activity using this inhibitor?

- Concentration Range : Start with concentrations near the Ki value (30 nM) and titrate upward (e.g., 10–100 nM) to assess dose-dependent effects.

- Controls : Include (a) a vehicle control (e.g., DMSO), (b) a non-hydrolyzable cGMP analog (e.g., 8-Br-cGMP) as a positive control, and (c) a scrambled isomer to confirm stereospecificity.

- Assay Type : Use fluorescence-based kinase assays for in vitro studies or phospho-substrate detection (e.g., VASP phosphorylation) in cell lysates .

Q. What analytical methods are recommended to confirm the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to verify the presence of the β-phenyl-1,N²-etheno group and bromine substitution (e.g., δ = 7.96 ppm for triazole protons in related compounds) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C18H14BrN5O6PS · Na, 462.15 g/mol) with ESI-TOF or similar techniques .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 260–280 nm for guanine derivatives) .

Advanced Research Questions

Q. How can researchers address contradictory data when the compound fails to suppress PKG activity in certain experimental models?

- Purity Verification : Re-analyze the compound using HRMS or HPLC to rule out degradation or contamination.

- Off-Target Effects : Screen for cross-reactivity with related kinases (e.g., PKA or PKC) using kinase profiling assays.

- Alternative Pathways : Investigate compensatory mechanisms, such as upregulation of nitric oxide synthase (NOS) or soluble guanylate cyclase (sGC), which may bypass PKG inhibition .

Q. What methodological considerations are critical for using this inhibitor in cell-based versus cell-free systems?

- Cell Permeability : The compound’s sodium salt formulation enhances solubility but may require optimization of delivery methods (e.g., electroporation for primary cells).

- Metabolic Stability : Its β-phenyl-1,N²-etheno group prevents hydrolysis by phosphodiesterases, making it suitable for long-term cell culture studies (24–48 hours) .

- In Vitro vs. In Vivo : For in vivo applications, validate bioavailability via intraperitoneal or intravenous administration paired with tissue-specific PKG activity assays .

Q. How can researchers validate the specificity of this inhibitor in complex biological systems?

- Genetic Knockdown/Overexpression : Combine pharmacological inhibition with siRNA-mediated PKG knockdown to confirm phenotype consistency.

- Rescue Experiments : Reintroduce wild-type PKG or a mutant resistant to the inhibitor (e.g., via site-directed mutagenesis of the binding site) .

Q. What advanced techniques are recommended for studying the inhibitor’s interaction with PKG at the atomic level?

- X-ray Crystallography : Co-crystallize PKG with the inhibitor to resolve binding interactions, particularly the role of the 8-bromo substituent in steric hindrance.

- Molecular Dynamics Simulations : Model the compound’s binding kinetics and compare with cGMP to identify competitive binding hotspots .

Methodological Best Practices

- Storage : Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis. Reconstitute in PBS or cell culture-grade DMSO (≤0.1% final concentration) .

- Stability Testing : Perform periodic LC-MS checks on stock solutions to detect degradation, especially after long-term storage.

- Ethical Reporting : Disclose batch-specific purity data and validation methods in publications to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.